REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([C:14]#[CH:15])[CH2:11][CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[Cl:16][CH2:17][Cl:18].[F:19][C:20]([C:21](=[O:22])[OH:23])([F:24])[F:25]>>[F:19][C:20]([C:21](=[O:22])[O-:23])([F:24])[F:25].[NH:8]1[CH2:9][CH:10]([C:14]#[CH:15])[CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC1CCCN(C(=O)OC(C)(C)C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C([O-])C(F)(F)F
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Name
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Type
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product
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Smiles
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C#CC1CCCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |